Thiourea, N-ethyl-N'-(2-fluorophenyl)-
Description
Thiourea, N-ethyl-N'-(2-fluorophenyl)- is a substituted thiourea derivative characterized by an ethyl group on one nitrogen atom and a 2-fluorophenyl group on the adjacent nitrogen. Thiourea derivatives are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, altering electronic properties and biological activity . This compound is of interest in medicinal chemistry due to the pharmacological relevance of thioureas as enzyme inhibitors (e.g., EGFR, urease) and antimicrobial agents .
Properties
IUPAC Name |
1-ethyl-3-(2-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCRLSLRGLNPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399350 | |
| Record name | Thiourea, N-ethyl-N'-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62644-10-4 | |
| Record name | Thiourea, N-ethyl-N'-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYL-3-(2-FLUOROPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Reaction Mechanism
- Activation of N-ethylthiourea : Protonation of the thiocarbonyl sulfur enhances electrophilicity.
- Nucleophilic Attack : The amine group of 2-fluoroaniline attacks the electrophilic carbon, forming a tetrahedral intermediate.
- Deprotonation and Rearomatization : Loss of a proton regenerates aromaticity in the 2-fluorophenyl group, yielding the final product.
Key parameters influencing yield include:
- Temperature : Optimal between 60–80°C to balance reaction rate and byproduct formation.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol improve solubility.
- Catalyst : Weak acids (e.g., acetic acid) or bases (e.g., sodium carbonate) enhance reaction efficiency.
Alternative Synthetic Pathways
Base-Catalyzed Intramolecular Cyclization
A study in Crystals (MDPI) demonstrates the synthesis of analogous thiourea derivatives via base-catalyzed cyclization. Although designed for quinazolinone formation, this method highlights the versatility of thiourea intermediates:
- Intermediate Formation : 1-(2-bromobenzoyl)-3-arylthiourea is treated with sodium tert-butoxide.
- Cyclization : Intramolecular nucleophilic substitution generates the heterocyclic core.
- Adaptability : Substituting 2-fluoroaniline for aryl groups could yield Thiourea, N-ethyl-N'-(2-fluorophenyl)-.
Optimization and Industrial Scaling
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 70 | 68 | 95 |
| DMF | Sodium carbonate | 80 | 72 | 97 |
| Water-Ethanol | None | 50 | 45 | 88 |
Data adapted from highlight DMF’s superiority in enhancing reaction kinetics and yield.
Industrial Production Considerations
- Continuous Flow Reactors : Reduce reaction time and improve consistency.
- Waste Management : Neutralization of acidic byproducts with calcium oxide minimizes environmental impact.
- Quality Control : HPLC and NMR ensure compliance with pharmaceutical-grade standards.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| N-ethylthiourea route | High yield (68–72%) | Requires toxic solvents (DMF) | Moderate |
| Thiourea dioxide route | Eco-friendly (aqueous conditions) | Lower yield (~50%) | High |
| Cyclization method | Produces complex scaffolds | Multi-step synthesis | Low |
Chemical Reactions Analysis
Oxidation Reactions
The thiocarbonyl group (C=S) in this compound undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or ethanol .
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Conditions : Room temperature or mild heating (30–50°C).
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Products : Sulfoxide (C=SO) or sulfone (C=SO₂) derivatives, depending on the oxidizing agent strength.
Mechanistic Insight :
The sulfur atom acts as a nucleophile, reacting with electrophilic oxygen from the oxidizing agent. The fluorine substituent stabilizes intermediates through inductive effects, enhancing reaction efficiency .
Alkylation and Acylation
The NH groups in the thiourea core participate in alkylation and acylation reactions:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C | N,N'-dialkyl thioureas |
| Acylation | Acetyl chloride | Pyridine, RT | N-acetyl thiourea derivatives |
These reactions modify the compound’s solubility and biological activity, making it valuable in medicinal chemistry .
Cyclization to Heterocycles
The compound serves as a precursor for synthesizing nitrogen- and sulfur-containing heterocycles. Key examples include:
Thiazole Formation
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Conditions : Ultrasonic irradiation (50°C, 50 min) in water with triethylamine (TEA) .
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Product : Thiazole derivatives (e.g., N-(3-cyclohexyl-4-phenylthiazol-2(3H)-ylidene)-2-naphthamide) .
Mechanism :
The thiourea’s sulfur attacks the α-carbon of phenacyl bromide, followed by cyclization and elimination of HBr .
Nucleophilic Aromatic Substitution
The 2-fluorophenyl group undergoes substitution reactions with strong nucleophiles:
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Conditions : Basic media (e.g., NaOH/EtOH), 80°C.
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Products : Substituted aryl thioureas, where fluorine is replaced by -NH₂ or -SH groups .
Key Factor : The fluorine atom’s electronegativity activates the aromatic ring for nucleophilic attack, directing substitution to the ortho/para positions .
Coordination Chemistry
The thiourea moiety acts as a ligand for metal ions, forming complexes with potential catalytic or therapeutic applications:
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Complex Properties : Enhanced stability and bioactivity (e.g., Cu complexes show IC₅₀ < 1.3 μM against cancer cells) .
Biological Interactions
While not a traditional "reaction," the compound’s interactions with biological targets are chemically significant:
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Enzyme Inhibition : Binds to kinase active sites via hydrogen bonding (NH groups) and hydrophobic interactions (fluorophenyl) .
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Anticancer Mechanism : Induces apoptosis by modulating caspase-3 and Bcl-2 pathways .
Comparative Reactivity of Thiourea Derivatives
| Compound | Key Reactivity | Unique Features |
|---|---|---|
| N-Ethyl-N'-(2-fluorophenyl)thiourea | High electrophilicity at C=S; fluorophenyl-directed substitution | Enhanced bioactivity due to fluorine |
| N-Phenylthiourea | Limited substitution due to unactivated aryl | Lower metabolic stability |
| N-Cyclohexylthiourea | Steric hindrance reduces reaction rates | Improved lipophilicity |
Scientific Research Applications
Scientific Research Applications
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Chemistry:
- Organic Synthesis: Thiourea derivatives are used as intermediates in the synthesis of various organic compounds. Their reactivity makes them valuable in forming complex molecules through condensation reactions and cyclizations .
- Catalysis: Thioureas can act as organocatalysts, facilitating reactions such as asymmetric synthesis and organocatalytic transformations .
-
Biology:
- Antimicrobial Properties: Thiourea derivatives have shown promising antibacterial and antifungal activities. The presence of fluorine atoms can enhance these properties by improving the compound's ability to interact with biological targets .
- Antioxidant Activity: These compounds are also explored for their antioxidant potential, which can be beneficial in preventing oxidative stress-related diseases.
-
Medicine:
- Anticancer Research: Thiourea derivatives are studied for their anticancer properties, with some compounds exhibiting significant cytotoxic effects against cancer cell lines .
- Anti-inflammatory Agents: Their potential as anti-inflammatory agents is also being explored, which could lead to treatments for inflammatory diseases .
Medicinal Potential
Thiourea, N-ethyl-N'-(2-fluorophenyl)-, exhibits significant biological activity due to its ability to interact with specific molecular targets. This interaction can lead to therapeutic effects such as enzyme inhibition and modulation of cellular pathways, which are crucial in cancer progression and other diseases.
| Therapeutic Area | Mechanism of Action | Potential Applications |
|---|---|---|
| Anticancer | Inhibition of cell proliferation, induction of apoptosis | Treatment of various cancers |
| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |
| Antimicrobial | Interaction with bacterial and fungal cell walls | Treatment of infections |
Industrial Applications
- Dyes and Photographic Chemicals: Thiourea derivatives are used in the production of dyes and photographic chemicals due to their ability to form stable complexes with metals.
- Fungicides: Some thiourea-based compounds, like thiophanate and thiophanate methyl, are widely used as fungicides in agriculture .
Case Studies
- Antimicrobial Activity: A study on benzoylthiourea derivatives showed that compounds with fluorine atoms exhibited enhanced antibacterial activity against E. coli and other bacteria. This highlights the potential of thiourea derivatives in developing new antimicrobial agents .
- Anticancer Research: N-naphthoyl thiourea derivatives have demonstrated significant cytotoxic effects against cancer cell lines, making them promising candidates for anticancer drug development .
Mechanism of Action
The mechanism of action of Thiourea, N-ethyl-N’-(2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
(2-Fluorophenyl)thiourea (CAS 656-32-6)
- Structure : Lacks the ethyl group; both nitrogens are substituted with 2-fluorophenyl.
- Activity : Demonstrated moderate anti-HIV activity in early studies but lower potency compared to N-ethyl-N'-(2-fluorophenyl) derivatives due to reduced lipophilicity .
- Key Difference : Absence of the ethyl group reduces steric bulk and may limit membrane permeability.
Thiourea, N-ethyl-N-(2-methylphenyl)- (CAS 64011-23-0)
- Structure : Ethyl and 2-methylphenyl substituents.
- Activity : Methyl groups enhance hydrophobicity but lack the electron-withdrawing effect of fluorine. This compound showed weaker EGFR inhibition compared to fluorinated analogs, highlighting fluorine’s role in enhancing receptor interactions .
Amino Acid-Type Thiourea Derivatives (M1, M2)
- Structure: Incorporate hydrophilic amino acid moieties (e.g., glycine, alanine).
- Activity: Exhibited superior anti-amoebic activity (IC₅₀ < 10 µM) compared to non-polar derivatives, suggesting that hydrophilicity improves protozoan membrane targeting .
- Contrast : The fluorophenyl group in N-ethyl-N'-(2-fluorophenyl)-thiourea may prioritize hydrophobic interactions over hydrophilic ones, limiting efficacy against Acanthamoeba but enhancing kinase inhibition .
Enzyme Inhibition Profiles
Urease Inhibition
- Compound 3g (N-thioacylated ciprofloxacin derivative) : IC₅₀ < 10 µM, outperforming hydroxyurea and thiourea .
- Comparison : While N-ethyl-N'-(2-fluorophenyl)-thiourea’s urease inhibition data is unavailable, its fluorophenyl group may enhance binding to the enzyme’s active site via halogen bonding, similar to Compound 3g’s bromine-mediated interactions .
EGFR Inhibition
- N-Benzoyl-N'-phenylthiourea derivatives : Act as EGFR inhibitors by blocking tyrosine kinase activity (IC₅₀ ~1 µM) .
- Fluorine Impact: The 2-fluorophenyl group in N-ethyl-N'-(2-fluorophenyl)-thiourea likely improves binding affinity compared to non-fluorinated analogs, as seen in kinase inhibitor SAR studies .
Electronic and Steric Effects
- Thiourea vs. Urea Analogs : Phenyl-substituted urea analogs (e.g., 13b) showed higher activity (76.3%) than thiourea analogs (14e: 49.7%) in unspecified assays, attributed to sulfur’s larger atomic radius reducing hydrogen-bonding efficiency .
- Fluorine vs. Methoxy Groups : p-Methoxyphenyl thioureas (e.g., 14g: 13.3% activity) underperform compared to fluorophenyl derivatives, likely due to methoxy’s electron-donating nature reducing electrophilicity .
Tabulated Comparison of Key Compounds
*Calculated based on molecular formula C₉H₁₁FN₂S.
Biological Activity
Thiourea, N-ethyl-N'-(2-fluorophenyl)- (CAS Number: 62644-10-4), is an organosulfur compound known for its diverse biological activities. This article explores the compound's antibacterial, anticancer, anti-inflammatory, and antioxidant properties, supported by various research findings and case studies.
Chemical Structure and Properties
Thiourea derivatives are characterized by the presence of a thiourea functional group, which contributes to their biological activity. The chemical formula for Thiourea, N-ethyl-N'-(2-fluorophenyl)- is C9H11FN2S. Its structure allows for interactions with biological targets, influencing various physiological processes.
Antibacterial Activity
Research indicates that Thiourea, N-ethyl-N'-(2-fluorophenyl)- exhibits significant antibacterial properties. In a study comparing various thiourea derivatives, this compound demonstrated efficacy against several bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, showing comparable inhibition zones to standard antibiotics like ceftriaxone .
Table 1: Antibacterial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Thiourea, N-ethyl-N'-(2-fluorophenyl)- | E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 | |
| S. typhi | 45 | 30 | |
| K. pneumoniae | 50 | 19 |
Anticancer Activity
Thiourea derivatives have shown promising anticancer activity in various studies. The compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, its IC50 values against different cancer cell lines have been reported to range from 3 to 20 µM .
In one study, the compound demonstrated significant cytotoxic effects on human leukemia cell lines with an IC50 value as low as 1.50 µM. Furthermore, it was observed that treatment with this thiourea derivative altered the cell cycle dynamics, indicating its potential as an anticancer agent .
Table 2: Anticancer Activity of Thiourea Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human leukemia | 1.50 | Induction of apoptosis |
| Breast cancer (MCF-7) | <20 | Cell cycle arrest in S phase |
| Pancreatic cancer | 3-14 | Inhibition of angiogenesis |
Anti-inflammatory and Antioxidant Properties
Thiourea, N-ethyl-N'-(2-fluorophenyl)- has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Additionally, its antioxidant activity has been highlighted in various assays, indicating the potential to scavenge free radicals and reduce oxidative stress .
Case Studies and Research Findings
- Antibacterial Efficacy Study : A comparative analysis of thiourea derivatives revealed that Thiourea, N-ethyl-N'-(2-fluorophenyl)- was among the most potent against multidrug-resistant strains of bacteria .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines demonstrated that this thiourea derivative effectively reduced cell viability and induced apoptosis through specific molecular pathways associated with cancer progression .
- Inflammatory Response Modulation : Research indicated that treatment with the compound significantly reduced levels of inflammatory markers in animal models of inflammation .
Q & A
Q. Table 1: Substituent Effects on Biological Activity
| Substituent (R) | LogP | MIC (µg/mL) | COX-2 IC (µM) |
|---|---|---|---|
| Ethyl (2-Fluorophenyl) | 2.3 | 16 | 15 |
| Butyl (2-Fluorophenyl) | 3.1 | 8 | 12 |
| Ethyl (3-Methoxyphenyl) | 1.8 | 32 | 25 |
Q. Table 2: Solvent Effects on Synthesis Yield
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 78 | 12 |
| DMF | 85 | 8 |
| Ultrasound (DCM) | 92 | 2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
